

2-Chloro-5-methyl-4-nitropyridine N-oxide physical properties

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Compound of Interest

Compound Name: 2-Chloro-5-methyl-4-nitropyridine
N-oxide
Cat. No.: B1590554

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An In-Depth Technical Guide to the Physical Properties of **2-Chloro-5-methyl-4-nitropyridine N-oxide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of **2-Chloro-5-methyl-4-nitropyridine N-oxide** (CAS No. 60323-96-8). As a key intermediate in modern synthetic chemistry, particularly in the synthesis of pharmaceutical agents like the mineralocorticoid receptor (MR) antagonist finerenone, a thorough understanding of its characteristics is paramount for process optimization, safety, and successful experimental outcomes.^[1] This document moves beyond a simple recitation of data points, offering insights into the causal relationships between the compound's unique molecular structure and its observable properties, reactivity, and handling requirements. All data is substantiated by authoritative sources to ensure scientific integrity.

Introduction: A Versatile Synthetic Building Block

2-Chloro-5-methyl-4-nitropyridine N-oxide is a polysubstituted pyridine derivative whose value lies in the strategic arrangement of its functional groups.^[2] The pyridine N-oxide scaffold, first described by Meisenheimer in 1926, provides a unique electronic profile that significantly influences the reactivity of ring substituents.^[1] In this specific molecule, the interplay between

the N-oxide, the electron-withdrawing nitro and chloro groups, and the weakly electron-donating methyl group creates a highly activated system. This activation is particularly relevant at the C-2 position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (S_NAr) reactions.^[1] This inherent reactivity makes the compound a valuable precursor for introducing diverse functionalities, underpinning its utility in multi-step syntheses within pharmaceutical and agrochemical research.^{[1][2]}

Molecular Structure and Physicochemical Influence

The physical properties of **2-Chloro-5-methyl-4-nitropyridine N-oxide** are a direct consequence of its molecular architecture. The structure features a pyridine ring with four distinct functional groups, each contributing to the molecule's overall polarity, reactivity, and intermolecular interactions.

- **N-Oxide Group (N⁺–O[–]):** This dative bond introduces a significant dipole moment, making the molecule highly polar. It also acts as a strong electron-withdrawing group by induction, which deactivates the ring towards electrophilic substitution but critically activates it for nucleophilic attack.^[1]
- **4-Nitro Group (NO₂):** As one of the strongest electron-withdrawing groups, the nitro group further enhances the electrophilicity of the pyridine ring, especially at the ortho (C-3, C-5) and para (C-2, C-6) positions relative to itself.^[1] This synergizes with the N-oxide to make the C-2 chloro group exceptionally labile.
- **2-Chloro Group (Cl):** The chlorine atom is electron-withdrawing via induction. Its position, activated by both the adjacent ring N-oxide and the para-nitro group, makes it the primary site of reactivity for S_NAr reactions.^[1]
- **5-Methyl Group (CH₃):** This is a weak electron-donating group that slightly modulates the electronic profile of the ring.^[1]

Caption: 2D structure of **2-Chloro-5-methyl-4-nitropyridine N-oxide**.

Core Physical Properties

The following table summarizes the key experimentally determined and predicted physical properties of the compound. These values are essential for designing reaction conditions,

purification strategies, and ensuring safe handling.

Property	Value	Source(s)
CAS Number	60323-96-8	[1][3][4][5][6]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₃	[1][5][6]
Molecular Weight	188.57 g/mol	[1][3][5][6]
Appearance	Yellow solid / powder	[1][2][7]
Melting Point	151 - 160 °C (Reported range)	[6][8][9]
Boiling Point	399.8 ± 37.0 °C (Predicted)	[9]
Density	1.53 ± 0.1 g/cm ³ (Predicted)	[6][9]
Bulk Density	600 kg/m ³	[8]
Water Solubility	4 g/L	[8]
Mass Spectrum	M+H = 189	[1][7]
Storage Conditions	Room temperature, under inert gas (2-8°C recommended)	[6][8][9]

Detailed Analysis of Properties and Methodologies

Appearance and State

The compound is consistently reported as a yellow solid at standard temperature and pressure. [1][7] The color is characteristic of many nitro-aromatic compounds, arising from electronic transitions within the conjugated π -system. Its solid state is a consequence of the strong intermolecular forces, including dipole-dipole interactions stemming from the polar N-oxide and nitro groups, which favor an ordered crystal lattice.

Melting Point Determination

The melting point is a critical indicator of purity. The reported range of 151-160 °C suggests that minor variations in crystalline form or purity can influence the value. [6][8][9] A sharp

melting range (e.g., 1-2 °C) typically indicates high purity, whereas a broad range suggests the presence of impurities which disrupt the crystal lattice.

Standard Protocol for Melting Point Determination (Capillary Method):

- **Sample Preparation:** A small amount of the finely ground, dry compound is packed into a capillary tube to a height of 2-3 mm. Rationale: A small, tightly packed sample ensures uniform heat transfer.
- **Instrument Setup:** The capillary is placed in a calibrated melting point apparatus.
- **Ramp Rate:** The sample is heated rapidly to about 15-20 °C below the expected melting point (e.g., to ~135 °C). The heating rate is then reduced to 1-2 °C per minute. Rationale: A slow ramp rate near the melting point is crucial for thermal equilibrium, ensuring an accurate reading.
- **Observation:** The temperature at which the first liquid drop appears (onset) and the temperature at which the entire solid phase becomes liquid (clear point) are recorded as the melting range.

Solubility Profile

The compound exhibits low solubility in water (4 g/L), which is consistent with its predominantly organic structure.[8] While the N-oxide and nitro groups are polar and capable of hydrogen bonding with water, the aromatic ring and methyl group are hydrophobic. Its solubility is expected to be higher in polar organic solvents like chloroform, ethyl acetate, and acetone, which can effectively solvate the polar molecule. This is evidenced by the use of hot chloroform for extraction during its synthesis.[7]

Spectral Data

Mass spectrometry data confirms the molecular weight with a protonated molecular ion peak $[M+H]^+$ at m/z 189.[1][7] While specific NMR and IR spectra are not detailed in the provided search results, one would expect:

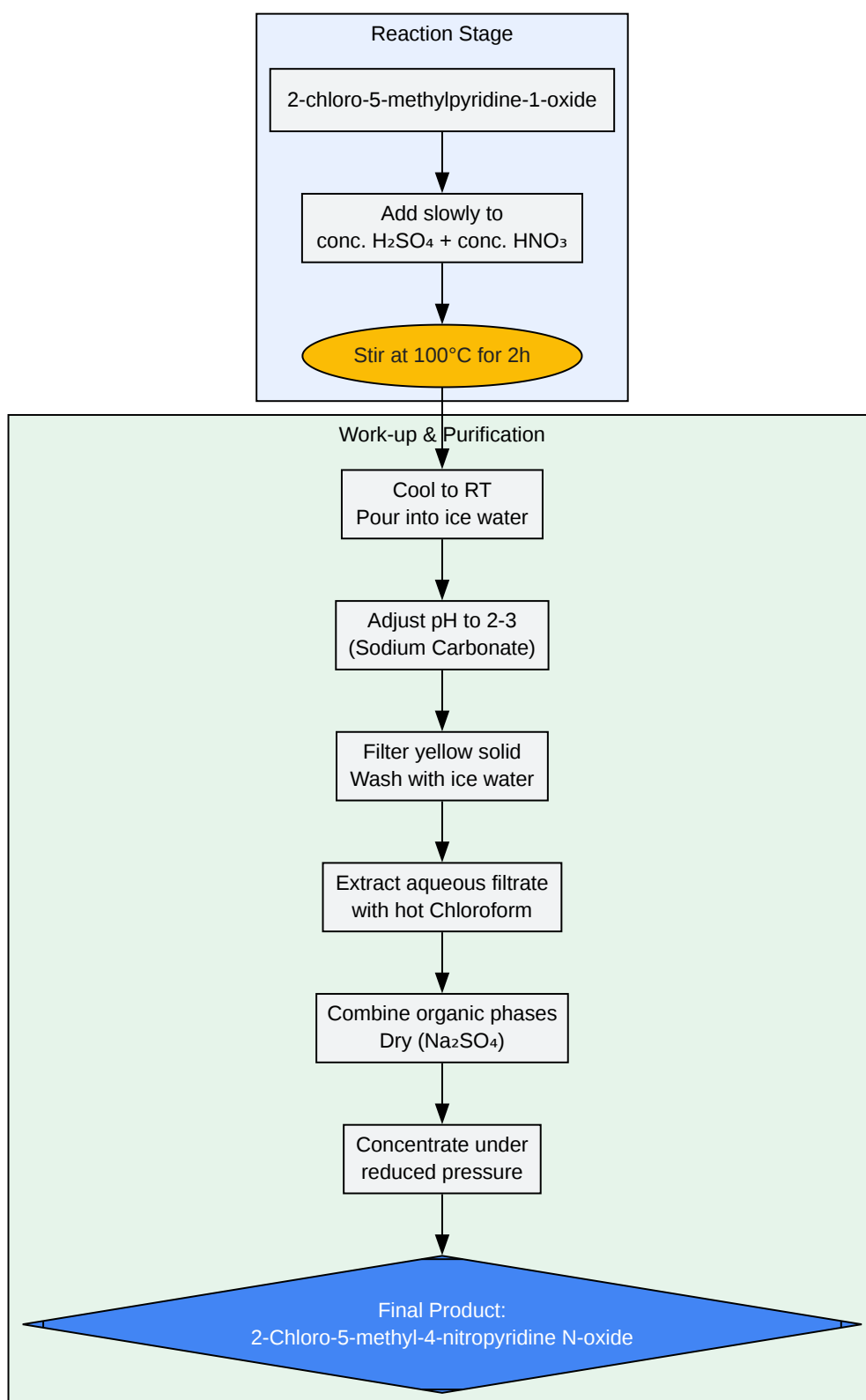
- 1H NMR: Signals corresponding to the two aromatic protons and the methyl group protons, with chemical shifts influenced by the anisotropic effects of the surrounding functional

groups.

- ^{13}C NMR: Six distinct signals for the six carbon atoms in the molecule.
- FTIR: Characteristic stretching frequencies for the N-O bond of the N-oxide, asymmetric and symmetric stretches for the NO_2 group, and C-Cl stretching.

Synthesis Workflow and Purity

The physical properties of a compound are only reliable if the sample is pure. The most common synthesis route involves the nitration of a precursor, which must be followed by a robust purification process to isolate the target compound.[\[6\]](#)[\[7\]](#)



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Caption: Workflow for the synthesis and purification of the title compound.[6][7]

Safety and Handling

From a practical standpoint, the hazard profile of a chemical is one of its most important properties. **2-Chloro-5-methyl-4-nitropyridine N-oxide** is classified with several hazards that necessitate strict handling protocols.

GHS Hazard Identification:[4][5]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Handling Procedures:[4][8][10]

- Engineering Controls: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][10]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
 - Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[8][10]
 - Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate particulate filter.[8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Some sources recommend storage under an inert atmosphere at 2-8°C.[9]
- Disposal: Dispose of contents/container to an approved waste disposal facility in accordance with local, state, and federal regulations.[8]

Conclusion

2-Chloro-5-methyl-4-nitropyridine N-oxide is a yellow, crystalline solid with a melting point in the range of 151-160 °C and limited water solubility. Its physical properties are intrinsically linked to its highly polarized and functionalized molecular structure. The strategic placement of the N-oxide, chloro, and nitro groups renders it a highly valuable and reactive intermediate for organic synthesis, particularly in the pharmaceutical industry. A comprehensive understanding of its physical data, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in a research and development setting.

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